molecular formula C6H3Cl2FS B1408568 2,3-Dichloro-5-fluorothiophenol CAS No. 1803820-24-7

2,3-Dichloro-5-fluorothiophenol

Cat. No.: B1408568
CAS No.: 1803820-24-7
M. Wt: 197.06 g/mol
InChI Key: SSUBBMSNQVKJAM-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-fluorothiophenol is a chemical compound that belongs to the class of thiophenols, which are aromatic compounds containing a thiol group (-SH) attached to a thiophene ring. The presence of chlorine and fluorine atoms in the structure makes it a halogenated thiophenol, which can exhibit unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-fluorothiophenol can be achieved through various methods. One common approach involves the halogenation of thiophenol derivatives. For instance, the reaction of 2,3-dichlorothiophene with fluorinating agents under controlled conditions can yield this compound. The reaction typically requires the use of catalysts and specific reaction temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-fluorothiophenol can undergo several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiophenol derivatives with different substituents.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of catalysts like palladium or copper.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiophenol derivatives with altered substituents.

    Substitution: Compounds with new functional groups replacing the halogens.

Scientific Research Applications

2,3-Dichloro-5-fluorothiophenol has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-fluorothiophenol involves its interaction with molecular targets through its thiol group and halogen atoms. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorothiophenol: Lacks the fluorine atom, which may result in different reactivity and properties.

    2,3-Difluorothiophenol: Contains two fluorine atoms instead of chlorine, leading to distinct chemical behavior.

    2,3-Dichloro-5-methylthiophenol: Substitutes a methyl group for the fluorine atom, altering its chemical and physical properties.

Uniqueness

2,3-Dichloro-5-fluorothiophenol is unique due to the presence of both chlorine and fluorine atoms, which can impart specific reactivity and interactions not observed in other thiophenol derivatives. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2,3-dichloro-5-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FS/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUBBMSNQVKJAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dichloro-5-fluorothiophenol
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2,3-Dichloro-5-fluorothiophenol
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2,3-Dichloro-5-fluorothiophenol
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2,3-Dichloro-5-fluorothiophenol
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Reactant of Route 6
2,3-Dichloro-5-fluorothiophenol

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